molecular formula C13H10BrNO3 B5887479 2-(2-bromo-4-methylphenyl)-5-(2-nitrovinyl)furan

2-(2-bromo-4-methylphenyl)-5-(2-nitrovinyl)furan

Cat. No. B5887479
M. Wt: 308.13 g/mol
InChI Key: KLIIHHLSQXBJIS-VOTSOKGWSA-N
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Description

2-(2-bromo-4-methylphenyl)-5-(2-nitrovinyl)furan, also known as BMVF, is a synthetic compound that has been of great interest to researchers due to its unique chemical structure and potential applications in various fields. BMVF is a furan derivative that contains a bromine atom, a methyl group, and a nitrovinyl group, which makes it a versatile molecule that can be used in different ways.

Scientific Research Applications

2-(2-bromo-4-methylphenyl)-5-(2-nitrovinyl)furan has been studied for its potential applications in various fields, including organic electronics, materials science, and medicinal chemistry. In organic electronics, 2-(2-bromo-4-methylphenyl)-5-(2-nitrovinyl)furan has been used as a building block for the synthesis of conjugated polymers and small molecules that exhibit high charge mobility and photovoltaic properties. In materials science, 2-(2-bromo-4-methylphenyl)-5-(2-nitrovinyl)furan has been incorporated into metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) to enhance their gas adsorption and separation properties. In medicinal chemistry, 2-(2-bromo-4-methylphenyl)-5-(2-nitrovinyl)furan has been investigated for its anticancer, antifungal, and antimicrobial activities.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-methylphenyl)-5-(2-nitrovinyl)furan is not fully understood, but it is believed to involve the interaction of the nitrovinyl group with biological targets such as enzymes and receptors. The nitrovinyl group can undergo a Michael addition reaction with thiol groups in proteins, leading to the formation of covalent adducts that can modulate their activity. 2-(2-bromo-4-methylphenyl)-5-(2-nitrovinyl)furan has been shown to inhibit the growth of cancer cells by inducing apoptosis and autophagy, and to inhibit the activity of fungal and bacterial enzymes by targeting their active sites.
Biochemical and Physiological Effects:
2-(2-bromo-4-methylphenyl)-5-(2-nitrovinyl)furan has been shown to have a range of biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, 2-(2-bromo-4-methylphenyl)-5-(2-nitrovinyl)furan can act as an antioxidant and protect cells from oxidative stress. At higher concentrations, 2-(2-bromo-4-methylphenyl)-5-(2-nitrovinyl)furan can induce oxidative stress and DNA damage, leading to cell death. 2-(2-bromo-4-methylphenyl)-5-(2-nitrovinyl)furan has also been shown to modulate the expression of genes involved in inflammation, angiogenesis, and cell cycle regulation.

Advantages and Limitations for Lab Experiments

2-(2-bromo-4-methylphenyl)-5-(2-nitrovinyl)furan has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. 2-(2-bromo-4-methylphenyl)-5-(2-nitrovinyl)furan can be easily synthesized in large quantities and can be used as a starting material for the synthesis of more complex molecules. However, 2-(2-bromo-4-methylphenyl)-5-(2-nitrovinyl)furan also has some limitations, including its low water solubility, which can make it difficult to use in biological assays, and its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for research on 2-(2-bromo-4-methylphenyl)-5-(2-nitrovinyl)furan, including its use as a fluorescent probe for imaging biological targets, its incorporation into nanomaterials for drug delivery and sensing applications, and its modification to enhance its pharmacological properties. 2-(2-bromo-4-methylphenyl)-5-(2-nitrovinyl)furan can also be used as a scaffold for the synthesis of novel compounds with diverse biological activities. Further studies are needed to elucidate the mechanism of action of 2-(2-bromo-4-methylphenyl)-5-(2-nitrovinyl)furan and to evaluate its safety and efficacy in vivo.

Synthesis Methods

The synthesis of 2-(2-bromo-4-methylphenyl)-5-(2-nitrovinyl)furan involves the reaction of 2-bromo-4-methylphenol with 2-nitrovinyl bromide in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The product is then purified using column chromatography or recrystallization. The yield of 2-(2-bromo-4-methylphenyl)-5-(2-nitrovinyl)furan is typically around 50-60%.

properties

IUPAC Name

2-(2-bromo-4-methylphenyl)-5-[(E)-2-nitroethenyl]furan
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO3/c1-9-2-4-11(12(14)8-9)13-5-3-10(18-13)6-7-15(16)17/h2-8H,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLIIHHLSQXBJIS-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)C=C[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)/C=C/[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 7289669

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